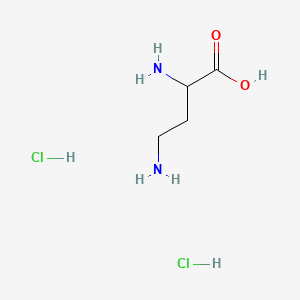

DL-2,4-Diaminobutyric acid dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-diaminobutanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAAWCHIBBNLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50886770 | |

| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883-09-6, 65427-54-5 | |

| Record name | L-2,4-Diaminobutyric acid dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065427545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2,4-diaminobutyric acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DL-2,4-Diaminobutyric Acid Dihydrochloride for Researchers and Drug Development Professionals

Introduction

DL-2,4-Diaminobutyric acid dihydrochloride (DABA), a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its multifaceted biological activities. As a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), DABA serves as a valuable pharmacological tool for investigating the intricacies of the GABAergic system. This technical guide provides a comprehensive overview of DABA, including its chemical properties, mechanism of action, and diverse applications in neuroscience research and drug development. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their experimental paradigms.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is hygroscopic and highly soluble in water, a characteristic that facilitates its use in a variety of experimental settings.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀N₂O₂·2HCl | [2] |

| Molecular Weight | 191.06 g/mol | [2] |

| CAS Number | 65427-54-5 | [2] |

| Melting Point | 197 °C (decomposes) | [2] |

| Solubility | Water: 50 mg/mL | [2] |

| Storage Temperature | -20°C | [2] |

| Appearance | Colorless crystals or white to off-white solid | [1][2] |

Mechanism of Action: A Dual Inhibitor of GABA Homeostasis

The primary mechanism of action of DL-2,4-diaminobutyric acid lies in its ability to modulate the synaptic concentration of GABA through two distinct pathways: inhibition of GABA transaminase (GABA-T) and blockade of GABA reuptake transporters (GATs).[4][5]

Inhibition of GABA Transaminase (GABA-T)

GABA-T is the primary enzyme responsible for the catabolism of GABA.[4] By inhibiting GABA-T, DABA prevents the degradation of GABA, leading to an accumulation of this neurotransmitter in the synaptic cleft and surrounding glial cells.[4][5] Kinetic studies have characterized L-2,4-diaminobutyric acid as a weak, non-competitive inhibitor of GABA transaminase, with a reported IC50 value greater than 500 μM.[6]

Inhibition of GABA Reuptake

DABA also functions as a competitive inhibitor of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[4][5] This action further contributes to the elevation of extracellular GABA levels. The DL-racemic mixture contains both the L- and D-isomers, which may exhibit different affinities for the various GAT subtypes (GAT1, GAT2, GAT3, and BGT1). While L-DABA is a known inhibitor of GAT1, GAT2, and GAT3, specific IC50 or Ki values for each isomer against the different transporters are not extensively documented in publicly available literature.[7]

The following diagram illustrates the dual inhibitory action of DABA on the GABAergic synapse:

Caption: Dual inhibitory mechanism of DABA on GABAergic neurotransmission.

Applications in Research and Drug Development

The unique pharmacological profile of DABA makes it a versatile tool in several areas of research.

Neuroscience Research

As a modulator of the GABAergic system, DABA is instrumental in studies investigating:

-

Epilepsy and Seizure Disorders: By increasing GABA levels, DABA can be used to study the mechanisms underlying seizure activity and to evaluate potential anticonvulsant therapies.[5]

-

Neurodegenerative Diseases: Dysregulation of GABAergic signaling is implicated in various neurodegenerative conditions. DABA can be employed to explore the role of GABA in these diseases and to test neuroprotective strategies.

-

Anxiety and Mood Disorders: Given the role of GABA in regulating anxiety and mood, DABA can serve as a tool to investigate the pathophysiology of these disorders.

Anticancer Research

Emerging research has highlighted the potential of DABA as an anticancer agent.[8] Studies have shown that it can induce cytotoxicity in certain cancer cell lines, suggesting a potential therapeutic application that warrants further investigation.[8]

Amino Acid Analysis

This compound is also utilized as an internal standard in amino acid analysis, aiding in the accurate quantification of other amino acids in biological samples.[2]

Experimental Protocols

The following are representative protocols for common experimental applications of this compound. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.

In Vitro GABA Uptake Assay in Synaptosomes

This protocol provides a framework for measuring the inhibitory effect of DABA on GABA uptake in isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes: a. Euthanize the animal (e.g., rat) in accordance with approved animal welfare protocols. b. Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4). c. Homogenize the tissue in a glass-Teflon homogenizer. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. e. Centrifuge the supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction. f. Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.

2. GABA Uptake Assay: a. Pre-incubate synaptosomes (typically 50-100 µg of protein) for 10 minutes at 37°C in the physiological buffer. b. Add varying concentrations of this compound to the synaptosomal suspension and incubate for a further 10 minutes. c. Initiate the uptake reaction by adding a known concentration of radiolabeled GABA (e.g., [³H]GABA) and a low concentration of unlabeled GABA. d. Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel. f. Quantify the radioactivity retained on the filters using liquid scintillation counting. g. Calculate the IC50 value of DABA by plotting the percentage of inhibition of GABA uptake against the logarithm of the DABA concentration.

Caption: Workflow for an in vitro GABA uptake assay using DABA.

In Vivo Microdialysis for Measuring Extracellular GABA

This protocol outlines the use of in vivo microdialysis to assess the effect of DABA on extracellular GABA levels in the brain of a freely moving animal.

1. Stereotaxic Surgery and Probe Implantation: a. Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. b. Following sterile surgical procedures, implant a guide cannula targeting the brain region of interest. c. Secure the cannula to the skull with dental cement and allow the animal to recover for a prescribed period.

2. Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). c. Allow for a stabilization period to obtain a stable baseline of extracellular GABA. d. Collect dialysate samples at regular intervals (e.g., every 20 minutes). e. Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis). f. Continue collecting dialysate samples to monitor changes in extracellular GABA levels post-administration. g. At the end of the experiment, verify the probe placement through histological analysis.

3. Sample Analysis: a. Analyze the collected dialysate samples for GABA concentration using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[3]

-

Hazard Statements: Causes skin irritation and serious eye damage. May cause respiratory irritation.[9]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[9]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, remove to fresh air. Seek medical attention if symptoms persist.[]

Toxicity Profile: While DL-2,4-Diaminobutyric acid is known to be a neurotoxin and can cause liver damage, specific quantitative toxicity data such as LD50 values are not readily available in the published literature.[4][5] Administration of toxic doses in rats has been shown to cause hyperirritability, tremors, and convulsions. Researchers should exercise caution and consult the relevant Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in neuroscience and drug development. Its ability to modulate GABAergic neurotransmission through the dual inhibition of GABA-T and GATs provides a unique mechanism to probe the complexities of the GABA system. This guide has provided a comprehensive overview of its properties, mechanisms, and applications, along with foundational experimental protocols. By understanding the principles outlined herein, researchers can confidently and effectively integrate DABA into their studies to advance our understanding of neurological function and disease.

References

-

LookChem. This compound(65427-54-5). Available from: [Link]

-

Wikipedia. 2,4-Diaminobutyric acid. Available from: [Link]

-

O'Neal RM, Chen CH, Reynolds CS, Meghal SK, Koeppe RE. The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochem J. 1968;106(3):699-706. Available from: [Link]

-

Portland Press. The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal. Available from: [Link]

-

Semantic Scholar. The 'neurotoxicity' of L-2,4-diaminobutyric acid. Available from: [Link]

-

A Comparative Review on the Well-Studied GAT1 and the Understudied BGT-1 in the Brain. Frontiers in Molecular Neuroscience. 2023. Available from: [Link]

-

Wilkinson, S. ay-Diaminobutyric Acid. Journal of the Chemical Society. 1951. Available from: [Link]

-

Dick F, Kelly JS. L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. Br J Pharmacol. 1975;53(3):439P. Available from: [Link]

-

Beart PM, Bilal K. l-2,4-Diaminobutyric acid and the GABA system. Neurosci Lett. 1977;5(3-4):193-8. Available from: [Link]

-

O'Neal RM, Chen CH, Reynolds CS, Meghal SK, Koeppe RE. The 'neurotoxicity' of L-2,4-diaminobutyric acid. Biochem J. 1968;106(3):699-706. Available from: [Link]

-

LookChem. DL-2,4-Diaminobutyricaciddihydrochloride Safety Data Sheet. Available from: [Link]

-

Li, C-W. The synthesis and cyclization of 2,4-diaminobutyric acid. 1970. Oregon State University. Available from: [Link]

-

Heby O, Persson L, Thorsson T. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Anticancer Res. 2000;20(6B):4275-8. Available from: [Link]

-

PubChem. L-2,4-Diaminobutyric acid dihydrochloride. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Biochemical Research Applications of L-2,4-Diaminobutyric Acid Dihydrochloride. Available from: [Link]

-

Yamanaka, K., et al. Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology. 2021. Available from: [Link]

-

PubChem. L-2,4-Diaminobutyric acid. Available from: [Link]

-

PubChem. 2,4-Diaminobutyric acid, D-. Available from: [Link]

-

Chemdad. This compound. Available from: [Link]

Sources

- 1. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. L-2,4-二氨基丁酸 二盐酸盐 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to DL-2,4-Diaminobutyric Acid Dihydrochloride: A Versatile Neuromodulatory Agent

This guide provides a comprehensive technical overview of DL-2,4-Diaminobutyric acid dihydrochloride (DL-DABA), a non-proteinogenic amino acid with significant applications in neuroscience research and drug development. We will delve into its chemical structure, physicochemical properties, and multifaceted biological activities, with a particular focus on its role as a modulator of the γ-aminobutyric acid (GABA) system. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry seeking to understand and utilize this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is the dihydrochloride salt of a racemic mixture of D- and L-2,4-diaminobutyric acid.[1] The presence of two amine groups and a carboxylic acid functional group makes it a versatile building block in chemical synthesis.[2][] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of experimental applications.[2][]

Structure and Identification

-

IUPAC Name: (RS)-2,4-diaminobutanoic acid dihydrochloride

-

Synonyms: DL-DAB 2HCl, DL-α,γ-Diaminobutyric acid dihydrochloride[1][4]

-

Molecular Weight: 191.06 g/mol [2]

Physicochemical Data

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 197 °C (decomposes) | [2][4] |

| Solubility | Soluble in water (50 mg/mL) | [1] |

| Purity | Typically ≥98% | [2][5] |

| Storage | Store at -20°C | [1] |

Mechanism of Action: A Dual Inhibitor of the GABAergic System

The primary biological significance of DL-2,4-Diaminobutyric acid lies in its ability to modulate the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.[6][7][8] It exerts its effects through a dual mechanism of action, leading to an overall increase in GABA levels.[9]

-

Inhibition of GABA Transaminase (GABA-T): DL-DABA acts as a non-competitive inhibitor of GABA-T, the enzyme responsible for the degradation of GABA into glutamate.[9][10] By blocking this enzymatic activity, DL-DABA prevents the breakdown of GABA, leading to its accumulation in the synaptic cleft.[9][10]

-

Inhibition of GABA Reuptake: The compound also functions as a GABA reuptake inhibitor.[9] This action further increases the concentration of GABA in the synapse by preventing its removal from the synaptic space.

The synergistic effect of these two inhibitory actions results in enhanced GABAergic neurotransmission, which has profound implications for neuronal excitability.

Caption: Mechanism of action of DL-2,4-Diaminobutyric acid in the synapse.

Neurotoxicity and Pharmacological Profile

While a valuable research tool, it is crucial to acknowledge the neurotoxic potential of 2,4-diaminobutyric acid, particularly the L-isomer.[11][12] High doses can lead to hyperirritability, tremors, and convulsions in animal models.[11][12] This toxicity is believed to be, at least in part, due to liver damage and a subsequent increase in ammonia levels in the blood and brain.[11][12] The L-isomer has been shown to competitively inhibit ornithine carbamoyltransferase in the liver, a key enzyme in the urea cycle, leading to chronic ammonia toxicity.[11][12]

Paradoxically, despite its potential to cause convulsions at high doses, DABA has also demonstrated anticonvulsant properties against certain chemical convulsants like picrotoxin.[9] This dual effect underscores the complex dose-dependent and context-specific actions of this compound. The neurotoxicity varies between the L- and D-isomers and is also dependent on the route of administration.[13]

Applications in Research and Development

The unique pharmacological profile of this compound makes it a valuable tool in several areas of scientific inquiry.

Neuroscience Research

Given its mechanism of action, DL-DABA is widely used to study the role of the GABAergic system in various physiological and pathological processes. Its ability to elevate GABA levels makes it a useful tool for investigating:

-

The mechanisms of synaptic inhibition.

-

The pathophysiology of neurological disorders associated with GABAergic dysfunction, such as epilepsy and anxiety.

-

The potential of GABA-enhancing strategies for therapeutic intervention.

Drug Development and Peptide Synthesis

DL-2,4-Diaminobutyric acid serves as a crucial building block in the synthesis of more complex molecules.[2][] Its non-proteinogenic nature and the presence of two amine groups allow for the creation of novel peptides and peptidomimetics with unique structural and functional properties. It is particularly useful in the synthesis of compounds targeting neurological disorders.[2]

Sources

- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Cas 65427-54-5,this compound | lookchem [lookchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. GABA-from Inhibition to Cognition: Emerging Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA receptors in brain development, function, and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-2,4-Diaminobutyric acid dihydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of DL-2,4-Diaminobutyric Acid Dihydrochloride

Introduction

This compound (DAB) is a racemic mixture of the non-proteinogenic amino acid 2,4-diaminobutyric acid.[1][2] It serves as a critical tool for researchers in neurobiology, biochemistry, and pharmacology due to its multifaceted mechanism of action. This guide provides a comprehensive overview of the molecular interactions and cellular consequences of DAB administration, with a focus on its inhibitory effects on key enzymes and its role in modulating neurotransmission. For drug development professionals and scientists, understanding the precise mechanisms of DAB is crucial for its application in experimental models and for interpreting the resulting physiological and toxicological outcomes.

Part 1: Dual Inhibition of Key Metabolic Enzymes

The biological effects of this compound are primarily attributed to its ability to inhibit two critical enzymes in distinct metabolic pathways: ornithine transcarbamylase in the urea cycle and GABA transaminase in the GABA shunt.

Section 1.1: Competitive Inhibition of Ornithine Transcarbamylase (OTC) and Disruption of the Urea Cycle

Ornithine transcarbamylase (OTC) is a mitochondrial enzyme that plays a pivotal role in the urea cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia by converting it into urea for excretion.[3] The L-isomer of 2,4-diaminobutyric acid acts as a competitive inhibitor of OTC.[4][5][6] This competitive inhibition arises from the structural similarity of L-2,4-diaminobutyric acid to ornithine, the natural substrate of OTC. By binding to the active site of the enzyme, L-2,4-diaminobutyric acid prevents the binding of ornithine, thereby blocking the conversion of ornithine and carbamoyl phosphate to citrulline.

The inhibition of OTC leads to a disruption of the urea cycle, resulting in a decreased rate of ammonia utilization and urea synthesis.[4][5][6] This impairment of ammonia detoxification causes a slight but prolonged increase in the concentration of ammonia in the blood and brain, a condition known as chronic ammonia toxicity.[4][5][6] The elevated ammonia levels are associated with neurotoxic effects, including hyperirritability, tremors, and convulsions.[4][5] Furthermore, the accumulation of ammonia can lead to a two- to three-fold increase in brain glutamine concentration.[4][5]

Caption: Inhibition of Ornithine Transcarbamylase in the Urea Cycle by DL-2,4-Diaminobutyric acid.

| Parameter | Control | L-2,4-Diaminobutyric Acid Treated | Fold Change | Reference |

| Blood Ammonia | Normal | Slightly Increased | - | [4][5] |

| Brain Ammonia | Normal | Slightly Increased | - | [4][5] |

| Brain Glutamine | Normal | Increased | 2- to 3-fold | [4][5] |

-

Objective: To determine the inhibitory effect of this compound on OTC activity.

-

Materials:

-

Rat liver homogenate (as a source of OTC)

-

L-Ornithine solution

-

Carbamoyl phosphate solution

-

This compound solutions of varying concentrations

-

Phosphate buffer (pH 7.4)

-

Colorimetric reagent for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide reagent)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In separate microcentrifuge tubes, pre-incubate the rat liver homogenate with either buffer (control) or different concentrations of the inhibitor for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding L-ornithine and carbamoyl phosphate to each tube.

-

Incubate the reaction mixtures for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Centrifuge the tubes to pellet the precipitated protein.

-

Transfer the supernatant to new tubes.

-

Add the colorimetric reagent for citrulline detection and heat as required by the specific protocol.

-

Measure the absorbance of the resulting color at the appropriate wavelength using a spectrophotometer.

-

Calculate the rate of citrulline formation for each inhibitor concentration and the control.

-

Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value. For determining the mode of inhibition, the experiment should be repeated with varying concentrations of the substrate, L-ornithine.

-

Section 1.2: Non-Competitive Inhibition of GABA Transaminase (GABA-T) and Modulation of Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its concentration is regulated by the activity of GABA transaminase (GABA-T), an enzyme that degrades GABA into succinic semialdehyde. DL-2,4-Diaminobutyric acid acts as a non-competitive inhibitor of GABA-T.[7][8] This means that DAB binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing the binding of GABA.

The inhibition of GABA-T by DAB leads to a decrease in the degradation of GABA, resulting in elevated levels of this inhibitory neurotransmitter in the brain.[2][7][8][9][10] The increase in GABA levels parallels the inhibition of GABA-T activity.[8] This enhancement of GABAergic inhibition is believed to be the basis for the observed anticonvulsant properties of the L-isomer of DAB.[11]

Caption: Dual Action of DL-2,4-Diaminobutyric acid at the GABAergic Synapse.

-

Objective: To measure the inhibition of GABA reuptake by this compound in synaptosomes or cultured neurons.

-

Materials:

-

Synaptosomal preparation from rat brain or cultured neurons

-

Radiolabeled GABA (e.g., [3H]GABA)

-

Krebs-Ringer buffer

-

This compound solutions of varying concentrations

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

Pre-incubate the synaptosomes or cultured neurons with either buffer (control) or different concentrations of the inhibitor for 10-15 minutes at 37°C.

-

Initiate the uptake by adding a known concentration of [3H]GABA.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.

-

Calculate the percentage of inhibition of GABA uptake for each concentration of the inhibitor.

-

Plot the percentage of inhibition as a function of the inhibitor concentration to determine the IC50 value.

-

Part 3: Toxicological Profile and Other Biological Activities

Section 3.1: Neurotoxicity and Hepatotoxicity

The administration of toxic doses of L-2,4-diaminobutyric acid in vivo can lead to significant neurotoxicity, characterized by symptoms such as hyperirritability, tremors, and convulsions. [4][5]This neurotoxicity is primarily attributed to the inhibition of ornithine transcarbamylase and the subsequent chronic ammonia toxicity. [4][5][6]In addition to its effects on the central nervous system, L-2,4-diaminobutyric acid can also cause liver damage. [4][7]

Section 3.2: Anticonvulsant and Antitumor Properties

The ability of the L-isomer of DAB to increase GABA levels through the inhibition of both GABA-T and GABA reuptake has led to investigations of its potential as an anticonvulsant. [11]Studies have shown that L-DABA can protect against seizures induced by certain convulsant agents. [11] Furthermore, DL-2,4-diaminobutyric acid has been reported to exhibit antitumor activity both in vitro and in vivo. [2][9][10]This effect may be related to its impact on cellular metabolism, but the precise mechanism of its antitumor action requires further investigation.

Conclusion

This compound is a versatile and potent pharmacological tool with a complex mechanism of action. Its ability to competitively inhibit ornithine transcarbamylase disrupts the urea cycle, providing a model for studying hyperammonemia and its neurological consequences. Simultaneously, its non-competitive inhibition of GABA transaminase and its blockade of GABA reuptake lead to a significant enhancement of GABAergic neurotransmission, making it a valuable compound for research in epilepsy and other neurological disorders. A thorough understanding of these dual mechanisms is essential for the accurate design and interpretation of experiments utilizing this compound.

References

-

O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 699–706. [Link]

-

The 'neurotoxicity' of l-2,4-diaminobutyric acid | Biochemical Journal | Portland Press. (n.d.). Retrieved January 6, 2026, from [Link]

-

O'Neal, R. M. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Semantic Scholar. [Link]

-

L-2,4-Diaminobutyric acid dihydrochloride - cogershop.com. (n.d.). Retrieved January 6, 2026, from [Link]

-

2,4-Diaminobutyric acid - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

This compound Seven Chongqing Chemdad Co. (n.d.). Retrieved January 6, 2026, from [Link]

-

Beart, P. M., & Bilal, K. (1977). l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters, 5(3-4), 193–198. [Link]

-

Taberner, P. V., & Roberts, F. (1978). The anticonvulsant action of L-2,4-diaminobutyric acid. European Journal of Pharmacology, 52(3-4), 281–286. [Link]

-

Fowler, C. J., & Tipton, K. F. (2012). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 459–495. [Link]

-

2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Couchet, M., Breuillard, C., Corne, C., Rendu, J., Morio, B., Schlattner, U., & Moinard, C. (2021). Ornithine Transcarbamylase - From Structure to Metabolism: An Update. Frontiers in Physiology, 12, 748249. [Link]

-

The effects of various inhibitors on the regulation of orotic acid excretion in sparse-fur mutant mice (spf/Y) deficient in ornithine transcarbamylase - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

-

Targeted mRNA Therapy for Ornithine Transcarbamylase Deficiency - PubMed Central - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality - OUCI. (n.d.). Retrieved January 6, 2026, from [Link]

-

The action of DL-2,4-diaminobutyric acid on the cataleptogenic effects of pilocarpine and alpha-flupenthixol in rats - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

-

2,4-diaminovaleric acid: an intermediate in the anaerobic oxidation of ornithine by Clostridium sticklandii - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

-

Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Ornithine Transcarbamylase - From Structure to Metabolism: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. The 'neurotoxicity' of L-2,4-diaminobutyric acid. | Semantic Scholar [semanticscholar.org]

- 7. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 8. l-2,4-Diaminobutyric acid and the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-2,4-Diaminobutyric acid dihydrochloride [cogershop.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-2,4-Diaminobutyric Acid Dihydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the non-proteinogenic amino acid, DL-2,4-Diaminobutyric acid dihydrochloride (DAB). It moves beyond a simple recitation of facts to provide an in-depth understanding of its chemical nature, biological significance, and practical applications, grounded in established scientific principles.

Introduction: Unveiling a Molecule of Duality

DL-2,4-Diaminobutyric acid (DAB) is a fascinating and versatile molecule. As a non-proteinogenic amino acid, it is not incorporated into proteins during ribosomal translation, yet it is found in various natural contexts, from bacterial cell walls to certain plants.[1][2] Its dihydrochloride salt form enhances its stability and solubility, making it a convenient compound for laboratory use.[] This guide will explore the dual nature of DAB: its role as a valuable biochemical tool and its activity as a potent neuromodulator and potential therapeutic agent. We will delve into its mechanism of action, its applications in neuroscience and oncology, and provide practical guidance for its use in a research setting.

Physicochemical Properties and Structural Insights

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application. DAB dihydrochloride is a white to off-white crystalline powder with good solubility in water.[4] This high water solubility is a key advantage for in vitro studies, allowing for straightforward preparation of stock solutions and media supplementation.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀N₂O₂·2HCl | [5][6] |

| Molecular Weight | 191.06 g/mol | [5][6] |

| CAS Number | 65427-54-5 | [5][6] |

| Appearance | White to off-white crystalline powder | [4][5][6] |

| Melting Point | 197-200 °C (decomposes) | [7] |

| Solubility | Soluble in water (e.g., 50 mg/mL) | [7] |

| Purity | Typically >98.0% | [4][6] |

| Storage | ≤ -4 °C, hygroscopic | [5] |

The structure of DAB, featuring amino groups at both the alpha and gamma positions, is central to its biological activity.[2] This arrangement allows it to interact with a range of biological targets, which will be explored in the subsequent sections.

Core Biological Activity: Modulation of the GABAergic System

The primary and most well-characterized biological action of DAB is its influence on the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[8][9] DAB exerts its effects through a dual mechanism, making it a potent modulator of GABAergic neurotransmission.

Inhibition of GABA Transaminase (GABA-T)

DAB is a known inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA.[8] By inhibiting GABA-T, DAB prevents the conversion of GABA to glutamate, leading to an accumulation of GABA in the synaptic cleft.[8][9] This elevation of GABA levels enhances inhibitory signaling in the brain.

Inhibition of GABA Reuptake

In addition to inhibiting its breakdown, DAB also acts as a GABA reuptake inhibitor.[8] This action further increases the concentration of GABA in the synapse, prolonging its inhibitory effects. The racemic mixture, DL-2,4-Diaminobutyric acid, contains both the L- and D-enantiomers, which are selective GABA uptake inhibitors.

The following diagram illustrates the dual mechanism of action of DAB on the GABAergic synapse:

Caption: Dual inhibitory action of DAB on the GABAergic synapse.

Applications in Research and Drug Development

The unique biological activities of DAB have led to its use in a variety of research areas, from fundamental neuroscience to oncology.

Neuroscience Research

Given its profound effects on the GABAergic system, DAB is a valuable tool for studying neurological and psychiatric disorders associated with GABAergic dysfunction, such as epilepsy and anxiety. However, its use in vivo should be approached with caution due to potential neurotoxicity and hepatotoxicity.[8] While it has shown some anticonvulsant properties, it can also paradoxically induce convulsions over the long term.[8]

Anticancer Research

Emerging research has highlighted the potential of DAB as an anticancer agent.[5] Studies have shown that it can exhibit antitumor activity.[10] One proposed mechanism is that DAB accumulates in malignant cells, leading to hyperosmosis and subsequent cell lysis.[10] This unique mode of action suggests that DAB could be a candidate for combination therapies with other cytostatic drugs to achieve synergistic effects.[10]

Bacteriology and Peptidoglycan Research

DAB is a component of the cell wall peptidoglycan in some species of actinomycetes.[1][11] This makes it a useful marker in bacterial taxonomy and a target for the development of novel antimicrobial agents. The D- and L-isomers of DAB can be separated and quantified by HPLC, providing a tool for differentiating bacterial genera.[11]

Peptide Synthesis and Biochemical Research

As a non-proteinogenic amino acid, DAB is used as a building block in peptide synthesis to create novel peptides with modified structures and functions.[5][7][12] It is also employed as an internal standard in amino acid analysis, ensuring the accuracy and reproducibility of measurements in various biological samples.[7]

Experimental Protocols and Methodologies

The following protocols are provided as a starting point for researchers working with DAB. It is crucial to adapt these protocols to the specific experimental context and to adhere to all institutional safety guidelines.

Preparation of Stock Solutions

Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible dosing in cell culture and other in vitro assays. The dihydrochloride form of DAB readily dissolves in aqueous solutions.

Materials:

-

This compound (purity >98%)

-

Sterile, deionized water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or vials

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of DAB dihydrochloride powder.

-

Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).

-

Vortex briefly to dissolve the powder completely. The solution should be clear and colorless.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile container.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

In Vitro Cell Viability Assay (MTT Assay)

Rationale: This protocol provides a method to assess the cytotoxic effects of DAB on a cancer cell line, which is crucial for evaluating its potential as an anticancer agent. The MTT assay is a colorimetric assay that measures metabolic activity.

Materials:

-

Cancer cell line of interest (e.g., hepatoma cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

DAB dihydrochloride stock solution (prepared as in 5.1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of DAB in complete cell culture medium from the stock solution.

-

Remove the old medium from the wells and add the medium containing different concentrations of DAB. Include a vehicle control (medium without DAB).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

The following workflow diagram illustrates the MTT assay procedure:

Sources

- 1. CHEMICAL STRUCTURE OF BACTERIAL CELL WALLS. ORNITHINE AND 2,4-DIAMINOBUTYRIC ACID AS COMPONENTS OF THE CELL WALLS OF PLANT PATHOGENIC CORYNEBACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 5G | Labscoop [labscoop.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. L-2,4-二氨基丁酸 二盐酸盐 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-2,4-diaminobutyrate - Natural Micron Pharm Tech [nmpharmtech.com]

Synthesis of DL-2,4-Diaminobutyric acid dihydrochloride

An In-Depth Technical Guide to the Synthesis of DL-2,4-Diaminobutyric Acid Dihydrochloride

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of 2,4-Diaminobutyric Acid

DL-2,4-Diaminobutyric acid (DAB) is a non-proteinogenic diamino acid that serves as a critical building block and intermediate in pharmaceutical and biochemical research.[1][2] Its structural features, containing multiple reactive groups and a four-carbon backbone, make it an invaluable component in the synthesis of bioactive molecules, including peptide engineering and the development of therapeutics for neurological disorders.[1][2][] As the dihydrochloride salt, its enhanced solubility in aqueous solutions further increases its utility in various experimental protocols.[] This guide provides a detailed exploration of robust synthetic routes to this compound, focusing on chemical principles, procedural details, and the rationale behind methodological choices to empower researchers in its effective synthesis.

Part 1: A Comparative Analysis of Synthetic Strategies

Several pathways have been established for the synthesis of DL-2,4-diaminobutyric acid. The choice of a specific route often depends on factors such as the availability of starting materials, desired scale, yield, and laboratory capabilities. Historically, methods starting from glutamic acid or employing malonic ester chemistry have been utilized.[4] However, a more contemporary and highly efficient approach begins with γ-butyrolactone, which is readily available and offers an excellent overall yield.[5][6]

| Synthetic Route | Starting Material | Key Advantages | Potential Challenges | Reported Overall Yield |

| Phthalimide Synthesis | γ-Butyrolactone | Readily available starting material, excellent and reliable yields.[5] | Requires handling of phthalimide reagents and multiple steps. | ~60% from 2-bromo-4-butyrolactone[5] |

| Schmidt Reaction | Glutamic Acid | Utilizes a common amino acid as a precursor. | Involves hydrazoic acid, which is highly toxic and explosive. Lower yields. | < 20%[4] |

| Malonic Ester Synthesis | Bromoethylphthalimide | Classic, well-understood C-C bond formation.[7][8] | Can be low yielding and may produce dialkylated byproducts.[4][7] | Low[4] |

| Modern Patented Route | Homoserine | Mild reaction conditions, high yield.[2] | Multi-step process involving several protection/deprotection stages. | High[2] |

This guide will focus on the most reliable and high-yielding method starting from γ-butyrolactone , followed by an overview of a classic route from glutamic acid for historical and academic context.

Part 2: Primary Recommended Protocol: Synthesis from γ-Butyrolactone

This synthetic pathway is distinguished by its efficiency and high yield.[5] The strategy involves the initial bromination of γ-butyrolactone, followed by a double nucleophilic substitution using potassium phthalimide to introduce both amino groups, and concludes with acidic hydrolysis to deprotect the amines and yield the target dihydrochloride salt.[5][6]

Conceptual Workflow

The logical flow of this synthesis is designed to sequentially introduce the required functional groups onto the butyrolactone backbone before liberating the final amino acid.

Caption: Workflow for the synthesis of DAB from γ-butyrolactone.

Step-by-Step Experimental Protocol

Step 2.1: Synthesis of 2-Phthalimido-4-butyrolactone

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-4-butyrolactone (0.303 mol) in 150 mL of dimethylformamide (DMF).[5]

-

Reagent Addition: To this solution, add potassium phthalimide (0.297 mol) in portions while stirring.[5]

-

Reaction: Heat the mixture to 100°C and maintain for 12 hours. The reaction progress can be monitored by TLC.

-

Workup: After cooling, pour the reaction mixture onto crushed ice. The solid precipitate, 2-phthalimido-4-butyrolactone, is collected by vacuum filtration, washed with cold water, and dried. A yield of approximately 73% can be expected.[5]

-

Causality Explained: DMF is an excellent polar aprotic solvent for this S(_N)2 reaction, dissolving the ionic potassium phthalimide and the organic lactone. Heating accelerates the displacement of the bromide by the phthalimide nucleophile. The product precipitates upon addition to ice-water because it is much less soluble in the aqueous mixture than in DMF.

Step 2.2: Synthesis of Potassium 2,4-Diphthalimidobutyrate

-

Reaction: The 2-phthalimido-4-butyrolactone intermediate from the previous step is dissolved in DMF. A second equivalent of potassium phthalimide is added.[5]

-

Ring Opening: The mixture is heated, causing the second phthalimide molecule to act as a nucleophile, attacking the carbonyl carbon of the lactone and inducing ring-opening to form the potassium salt of the diphthalimido acid.[5][6]

Step 2.3: Hydrolysis to this compound

-

Deprotection: The crude diphthalimido intermediate is transferred to a round-bottom flask, and concentrated hydrochloric acid is added.[5]

-

Reflux: The mixture is heated to reflux. The strong acidic conditions hydrolyze both phthalimide groups, liberating the primary amines, and also cleave the ester to the carboxylic acid. Phthalic acid precipitates out as a byproduct upon cooling.

-

Isolation: The reaction mixture is cooled, and the precipitated phthalic acid is removed by filtration.

-

Purification: The filtrate, containing the desired product, is concentrated under reduced pressure. The resulting crude solid is then purified by recrystallization. This step yields the final product with approximately 80% yield from the intermediate.[5]

-

Causality Explained: Concentrated HCl serves a dual purpose: it is the reagent for hydrolysis and it ensures the final product is isolated as the highly stable and water-soluble dihydrochloride salt. Refluxing provides the necessary thermal energy to overcome the activation energy for the hydrolysis of the stable amide bonds in the phthalimide groups.

Part 3: Alternative Route: Synthesis from Glutamic Acid

This classic method utilizes the readily available amino acid L-glutamic acid as a starting point. One common approach involves the Schmidt reaction, which converts a carboxylic acid group into an amine.[4]

Conceptual Pathway

Caption: A simplified Schmidt reaction pathway from Glutamic Acid.

Procedural Overview

-

Reaction: L-glutamic acid is reacted with hydrazoic acid (HN₃) in the presence of a strong acid catalyst like sulfuric acid.[4]

-

Mechanism: The Schmidt reaction proceeds via the protonation of the γ-carboxylic acid, followed by nucleophilic attack by the azide ion and subsequent rearrangement with loss of N₂, resulting in the formation of the γ-amino group.

-

Isolation: The reaction mixture is typically neutralized and then subjected to purification, often involving ion-exchange chromatography to separate the product from unreacted starting material and inorganic salts.[4]

-

Salt Formation: The purified free base is dissolved in a minimal amount of water, and excess concentrated HCl is added to precipitate the dihydrochloride salt.[4]

-

Trustworthiness & Safety: While historically significant, this method's reliance on hydrazoic acid, which is extremely toxic and explosive, makes it less favorable for modern laboratory settings compared to the butyrolactone route. Yields are also reported to be significantly lower, often below 40%.[4]

Part 4: Purification and Characterization of the Final Product

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final compound.

Purification Workflow

Caption: General purification and isolation workflow.

Recommended Purification Protocol

-

Crystallization: The primary method for purifying the dihydrochloride salt is recrystallization. The crude product can be dissolved in a minimal amount of hot concentrated hydrochloric acid or a mixture of glacial acetic acid and concentrated HCl, and then allowed to cool slowly to form crystals.[9] Alternatively, recrystallization from aqueous alcohol is also effective.[9]

-

Ion-Exchange Chromatography: For removing residual sulfuric acid (from the glutamic acid route) or other ionic impurities, passing an acidic solution of the product through a Dowex-3 ion-exchange column can be highly effective.[4]

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by multiple analytical techniques.

| Property | Expected Value | Source |

| Molecular Formula | C₄H₁₂Cl₂N₂O₂ | [10] |

| Molecular Weight | 191.06 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [][10] |

| Melting Point | 197-205 °C (with decomposition) | [9][10] |

| Solubility | Soluble in water (e.g., 50 mg/mL) | [10] |

Further characterization via ¹H NMR, ¹³C NMR, and FTIR spectroscopy should be performed to confirm the molecular structure and absence of impurities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. 23. αγ-Diaminobutyric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to the Safe Handling of DL-2,4-Diaminobutyric Acid Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Compound Profile and Significance

DL-2,4-Diaminobutyric acid dihydrochloride is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. It serves as a valuable building block in peptide synthesis and is utilized in various research applications, including neuroscience and drug discovery.[1] Its primary biochemical role is as an inhibitor of the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA).[2] By inhibiting this enzyme, the compound effectively increases GABA levels in the brain, making it a subject of interest for potential therapeutic applications in neurological disorders.[2][3]

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in experimental settings. However, as with any laboratory chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the critical safety and handling procedures for this compound.

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[4][5] The primary hazards are related to its irritant and corrosive properties.

GHS Hazard Classification:

-

Skin Irritation/Corrosion: Category 1B or 2 - Causes severe skin burns and eye damage or causes skin irritation.[5][6]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[4][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[4][5]

The signal word associated with this compound is "Danger" .[4][5]

Causality of Hazards: The dihydrochloride salt is acidic and hygroscopic (moisture-absorbing).[7][8] When in contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, it can hydrolyze and release hydrochloric acid, leading to irritation and corrosive effects. The fine, crystalline powder form can be easily aerosolized, increasing the risk of inhalation.[7][9]

Toxicological Data Summary: While comprehensive toxicological studies are not available for all routes of exposure, the known data underscores the need for caution. The toxicological properties have not been fully investigated.[9][10] The primary concern is acute irritation and potential for chemical burns upon direct contact.

| Endpoint | Result | Classification | Source |

| Skin Contact | Causes skin irritation; may cause burns. | H315, H314 | [5][6] |

| Eye Contact | Causes serious, potentially irreversible eye damage. | H318 | [4][5] |

| Inhalation | May cause respiratory tract irritation. | H335 | [4][5] |

| Ingestion | May cause irritation of the digestive tract. | Not Classified | [9] |

| LD50/LC50 | Data not available. | Not Classified | [9] |

This table summarizes the key toxicological endpoints based on available Safety Data Sheets (SDS).

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the foundation of safely handling this compound. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Ventilation: Always handle this compound powder in a well-ventilated area.[4][9] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust.[7]

-

Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory surfaces.

Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles.[7] | Standard safety glasses are insufficient. Goggles provide a seal against dust particles. A face shield offers an additional layer of protection against splashes during solution preparation.[7] Equipment must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[7] |

| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | Gloves must be inspected for integrity before each use.[7] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[7] Contaminated gloves should be disposed of as chemical waste.[7] Always wash hands thoroughly after handling.[4][9] |

| Respiratory Protection | Not typically required if handled within a fume hood. If a fume hood is unavailable or if significant aerosolization is expected, a NIOSH-approved particulate respirator (e.g., N95) may be necessary. | A risk assessment should determine the need for respiratory protection. |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent accidental exposure and maintain compound integrity.

4.1 Handling Protocol:

This protocol outlines a self-validating workflow for weighing and preparing a solution of this compound.

-

Preparation: Don all required PPE (goggles, face shield, gloves, lab coat). Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

-

Weighing:

-

Perform all weighing operations within the fume hood.

-

Use a tared, appropriate-sized container.

-

Handle the solid with a clean spatula. Avoid generating dust by scooping gently and keeping the stock bottle opening low to the weigh boat or paper.[9]

-

Immediately and securely close the stock container after dispensing. The compound is hygroscopic and will absorb moisture from the air.[7]

-

-

Solubilization:

-

Add the solvent to the weighed solid slowly to avoid splashing.

-

If using a magnetic stirrer, ensure the stir speed is low initially to prevent aerosol generation.

-

-

Cleanup:

-

Carefully clean the spatula and any surfaces within the fume hood that may have been contaminated.

-

Dispose of any contaminated weigh boats, gloves, or wipes in the designated solid chemical waste container.

-

-

Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[7]

Caption: Standard workflow for safely handling this compound.

4.2 Storage Requirements:

Proper storage is crucial for both safety and maintaining the chemical's purity.

-

Container: Keep the container tightly closed to prevent moisture absorption.[7][9]

-

Atmosphere: Store in a cool, dry, and well-ventilated place.[4][7] For long-term storage, keeping it under an inert gas like argon or nitrogen is recommended due to its hygroscopic nature.[7]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[9] Chemical reactions with these substances can generate heat or toxic gases.

-

Security: The container should be stored in a locked cabinet or area accessible only to authorized personnel.[5][7]

Emergency Procedures: Spills and Exposures

A clear, pre-defined emergency plan is a critical component of laboratory safety.

5.1 Chemical Exposure:

Immediate and correct first aid is vital to minimize harm.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7][9]

-

Skin Contact: Promptly flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][9] Get medical advice if skin irritation occurs or persists.[5][11]

-

Inhalation: Move the person to fresh air immediately.[7][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9] Rinse the mouth with water and drink plenty of water.[9] Seek immediate medical attention.[7]

Caption: Decision tree for first aid response to chemical exposure.

5.2 Spill Cleanup:

For small spills that can be managed by trained laboratory personnel:

-

Evacuate & Alert: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Wear appropriate PPE, including respiratory protection if the spill is outside a fume hood.

-

Containment:

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste.[7]

For large or unmanageable spills, evacuate the area, close the doors, and contact the institution's Environmental Health and Safety (EHS) department immediately.[12]

Waste Disposal

Chemical waste must be managed in accordance with institutional, local, and national regulations.

-

Unused Product: Dispose of the unused product in its original container or a suitable labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

-

Contaminated Materials: All materials used in the handling and cleanup of this compound (e.g., gloves, weigh paper, wipes) must be disposed of as solid hazardous waste.[7]

-

Aqueous Solutions: Depending on the concentration and local regulations, aqueous solutions may need to be collected as hazardous liquid waste. Do not pour down the drain.[7]

Consult your institution's EHS department for specific disposal procedures.[4][9]

References

- ChemicalBook. (2025). L-2,4-Diaminobutyric acid dihydrochloride - Safety Data Sheet.

- FooDB. (n.d.). Material Safety Data Sheet - L-2,4-Diaminobutyric Acid Dihydrochloride 98%.

- Fisher Scientific. (2025). SAFETY DATA SHEET - L-2,4-Diaminobutyric acid dihydrochloride.

- ECHEMI. (n.d.). L-2,4-Diaminobutyric acid dihydrochloride SDS, 1883-09-6 Safety Data Sheets.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - L-2,4-Diaminobutyric acid dihydrochloride.

- Labscoop. (n.d.). This compound, 5G.

- LookChem. (n.d.). Cas 65427-54-5, this compound.

- TCI Chemicals. (n.d.). This compound 65427-54-5.

- LookChem. (n.d.). DL-2,4-Diaminobutyricaciddihydrochloride Safety Data Sheet.

- Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills.

- GOV.UK. (2024). What to do in a chemical emergency.

- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.

- Centers for Disease Control and Prevention (CDC). (2024). What to Do in a Chemical Emergency.

- Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.

- Research Safety, University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.

- Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.

- Reddit. (2024). Amino acid solution storage – please help : r/labrats.

- Wikipedia. (n.d.). 2,4-Diaminobutyric acid.

- CymitQuimica. (n.d.). This compound.

- Thermo Fisher Scientific. (n.d.). This compound, 99% 1 g | Buy Online.

- TCI Chemicals. (n.d.). This compound 65427-54-5.

- MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

- Storemasta Blog. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide.

Sources

- 1. This compound | 65427-54-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Cas 65427-54-5,this compound | lookchem [lookchem.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. file1.lookchem.com [file1.lookchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pangoo.biz [pangoo.biz]

- 9. foodb.ca [foodb.ca]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. This compound, 5G | Labscoop [labscoop.com]

- 12. safety.fsu.edu [safety.fsu.edu]

An In-depth Technical Guide to the Aqueous and Buffer Solubility of DL-2,4-Diaminobutyric Acid Dihydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of DL-2,4-Diaminobutyric acid dihydrochloride (DAB), a compound of significant interest in biochemical research and pharmaceutical development.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the core principles governing its dissolution in water and common buffer systems, offering both theoretical insights and practical, field-proven methodologies.

Introduction to this compound (DAB)

This compound (CAS RN: 65427-54-5) is a non-proteinogenic amino acid derivative that serves as a versatile tool in various scientific disciplines.[1][2] It is recognized for its role as an enzyme inhibitor and as a building block in the synthesis of bioactive molecules.[1] Notably, it has been investigated for its activity as an inhibitor of GABA transaminase, leading to elevated GABA levels in the brain, which has potential therapeutic applications in neurological disorders.[3] Its application also extends to anticancer research and as an internal standard in amino acid analysis.[3]

Physicochemical Properties:

DAB is typically supplied as a white to off-white crystalline powder.[1][2] A critical characteristic for laboratory handling is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3] This necessitates storage in a dry environment, preferably under an inert gas, to ensure its stability and weighing accuracy.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀N₂O₂·2HCl | [1][2] |

| Molecular Weight | 191.06 g/mol | [1] |

| Melting Point | 197 °C (decomposes) | [1][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Hygroscopicity | Hygroscopic | [3] |

| Storage Temperature | -20°C | [3][5] |

Aqueous Solubility of DAB

The solubility of DAB in water is a key parameter for the preparation of stock solutions and experimental media.

Quantitative Aqueous Solubility

Multiple sources consistently report the aqueous solubility of this compound to be 50 mg/mL .[3][5] This high solubility is attributed to the polar nature of the molecule, which exists as a zwitterion with charged amino and carboxyl groups, facilitating strong interactions with polar water molecules.[6]

Factors Influencing Aqueous Solubility

While the reported value of 50 mg/mL serves as an excellent starting point, several factors can influence the dissolution process:

-

Particle Size: Smaller particle sizes increase the surface area available for interaction with the solvent, which can lead to a faster rate of dissolution.[7]

-

Agitation: Stirring or vortexing increases the diffusion of the solute from the solid-liquid interface into the bulk solution, thereby accelerating the dissolution process.[7]

Solubility of DAB in Buffer Systems

In biological and pharmaceutical research, experiments are rarely conducted in pure water. Instead, buffered solutions are used to maintain a stable pH. The solubility of DAB in these buffers is critically important and is heavily influenced by the pH of the system.

The Role of pH and pKa

DL-2,4-Diaminobutyric acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. The ionization state of these groups, and thus the overall charge of the molecule, is dependent on the pH of the solution. The pKa values of the functional groups dictate this ionization.

Based on available data for 2,4-diaminobutyric acid, the approximate pKa values are:

-

pKa₁ (α-carboxyl group): ~2.0

-

pKa₂ (α-amino group): ~8.3

-

pKa₃ (γ-amino group): ~10.5

The dihydrochloride salt form means that both amino groups are protonated, and the carboxylic acid is in its neutral form. When dissolved, the molecule's charge will change with pH. At physiological pH (around 7.4), the carboxylic acid group will be deprotonated (negatively charged), and both amino groups will be protonated (positively charged), resulting in a net positive charge. This charged state contributes to its high aqueous solubility.

The solubility of amino acids is generally lowest at their isoelectric point (pI), where the net charge of the molecule is zero. As the pH moves away from the pI, the molecule becomes more charged, leading to increased solubility in aqueous solutions.

Figure 1. Influence of pH on the ionization state and solubility of DAB.

Solubility in Common Buffers

-

Phosphate-Buffered Saline (PBS): Typically at a pH of 7.4, DAB is expected to be highly soluble in PBS due to its charged state at this pH. The ionic strength of PBS can also influence solubility, with the potential for a "salting-in" effect at moderate salt concentrations, which can further enhance solubility.

-

Tris-HCl: The solubility in Tris buffers will also be pH-dependent. As Tris buffers are often used in the pH range of 7.0-9.0, DAB is expected to remain highly soluble.

It is crucial for researchers to empirically determine the solubility of DAB in their specific buffer system and at their desired concentration.

Experimental Protocol for Determining DAB Solubility

The following is a detailed, step-by-step methodology for determining the solubility of this compound in a desired aqueous or buffer solution. This protocol is designed to be self-validating and accounts for the hygroscopic nature of the compound.

Materials and Equipment

-

This compound

-

Desired solvent (e.g., deionized water, PBS, Tris buffer)

-

Analytical balance (at least 4-decimal place accuracy)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated pH meter

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

HPLC or other suitable analytical method for quantification

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh out an excess amount of DAB into several vials. The amount should be more than the expected solubility (e.g., 60-70 mg per 1 mL of solvent).

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation and moisture absorption.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to ensure that only the dissolved compound is measured.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent for your analytical method.

-

Quantify the concentration of DAB in the diluted samples using a validated analytical method such as HPLC.

-

Prepare a standard curve of DAB of known concentrations to accurately determine the concentration in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility as the average concentration of the saturated solutions, expressed in mg/mL or mol/L.

-

If pH is a variable, measure the pH of the final saturated solution.

-

Figure 2. Experimental workflow for determining the solubility of DAB.

Conclusion

This compound is a highly water-soluble compound, with a reported solubility of 50 mg/mL.[3][5] Its solubility in buffer systems is expected to be high at physiological pH due to its charged nature. However, for precise experimental design, it is imperative for researchers to empirically determine the solubility in their specific buffer systems and conditions. The provided protocol offers a robust framework for obtaining accurate and reproducible solubility data. Careful consideration of the compound's hygroscopic nature and adherence to good laboratory practices are essential for reliable results.

References

-